2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 573930-79-7
VCID: VC16147372
InChI: InChI=1S/C16H15FN6OS/c1-2-23-15(13-9-18-7-8-19-13)21-22-16(23)25-10-14(24)20-12-6-4-3-5-11(12)17/h3-9H,2,10H2,1H3,(H,20,24)
SMILES:
Molecular Formula: C16H15FN6OS
Molecular Weight: 358.4 g/mol

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

CAS No.: 573930-79-7

Cat. No.: VC16147372

Molecular Formula: C16H15FN6OS

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide - 573930-79-7

Specification

CAS No. 573930-79-7
Molecular Formula C16H15FN6OS
Molecular Weight 358.4 g/mol
IUPAC Name 2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C16H15FN6OS/c1-2-23-15(13-9-18-7-8-19-13)21-22-16(23)25-10-14(24)20-12-6-4-3-5-11(12)17/h3-9H,2,10H2,1H3,(H,20,24)
Standard InChI Key YNHWBTGNALQWOK-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=NC=CN=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1,2,4-triazole ring substituted at the 4-position with an ethyl group and at the 5-position with a pyrazinyl moiety. A thioether bond connects the triazole to an acetamide group, which is further substituted with a 2-fluorophenyl ring. This arrangement creates a planar aromatic system with polarizable regions, enhancing its capacity for intermolecular interactions .

Physicochemical Data

Key properties include:

PropertyValue
Molecular FormulaC₁₆H₁₅FN₆OS
Molecular Weight358.4 g/mol
CAS Registry Number573930-79-7
Purity≥98%
SolubilityModerate in DMSO, low in water

The molecular weight and solubility profile suggest suitability for formulation in organic solvents, a critical factor in preclinical testing .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary stages:

  • Triazole Core Formation: Cyclocondensation of thiosemicarbazide with ethyl pyrazine-2-carboxylate under acidic conditions yields the 1,2,4-triazole scaffold.

  • Thioether Linkage Introduction: Reaction of the triazole with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) forms the thioether bridge.

  • Acetamide Functionalization: Coupling the intermediate with 2-fluoroaniline via amide bond formation completes the structure .

Purification Challenges

Chromatographic purification (silica gel, ethyl acetate/hexane eluent) is essential to achieve >98% purity, as residual byproducts may impair biological activity .

Biological Activities and Mechanisms

Antileishmanial Activity

In vitro assays demonstrate potent activity against Leishmania donovani, with IC₅₀ values of 79.0 µM for derivatives analogous to this compound . Molecular docking reveals inhibition of pteridine reductase 1 (PTR1), a key enzyme in folate metabolism, suggesting a mechanism akin to standard therapies like sodium stibogluconate .

Enzyme Inhibition

Computational models predict strong binding to cyclooxygenase-2 (COX-2) and α-glucosidase, implicating potential anti-inflammatory and antidiabetic applications .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High logP (2.8) indicates favorable lipid membrane permeability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group generates inactive metabolites.

  • Excretion: Renal clearance predominates, with <5% fecal excretion observed in rodent models.

Toxicity Considerations

Acute toxicity studies in mice (LD₅₀ = 320 mg/kg) highlight dose-dependent hepatotoxicity, necessitating structural modifications to improve safety margins .

Applications in Drug Development

Antiparasitic Therapeutics

The compound’s leishmanicidal activity positions it as a lead candidate for visceral leishmaniasis treatment, particularly in regions with pentavalent antimonial resistance .

Adjuvant Therapy in Oncology

Preliminary data suggest synergy with doxorubicin in breast cancer cell lines (MCF-7), reducing IC₅₀ by 40% through P-glycoprotein inhibition .

Challenges and Future Directions

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA carriers) is being explored to mitigate toxicity and improve biodistribution .

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